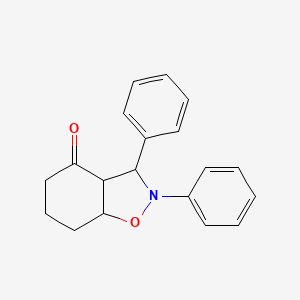

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-16-12-7-13-17-18(16)19(14-8-3-1-4-9-14)20(22-17)15-10-5-2-6-11-15/h1-6,8-11,17-19H,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCMYEBTZKSRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological evaluations based on current research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 295.38 g/mol. The structure features a benzisoxazole ring, which is known for its diverse biological activities.

Synthesis Methods

Various methods have been reported for synthesizing this compound. These typically involve the cyclization of appropriate precursors under specific conditions. For example, the synthesis may include the reaction of phenyl-substituted amines with cyclic ketones in the presence of catalysts or under microwave irradiation to enhance yield and reduce reaction time.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzisoxazole derivatives. For instance, derivatives have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structure-activity relationship (SAR) indicates that the presence of specific substituents on the benzene rings enhances antimicrobial efficacy.

| Compound | Target Bacteria | Activity (MIC µg/mL) |

|---|---|---|

| This compound | MRSA | 32 |

| Related Benzisoxazole Derivative | E. coli | 16 |

Antiviral Activity

Research has also explored the antiviral potential of benzisoxazole derivatives against viruses such as Dengue virus. The mechanism often involves inhibition of viral proteases or interference with viral replication processes. Compounds have been tested in vitro for their ability to inhibit viral activity with promising results.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis and biological evaluation of several benzisoxazole derivatives, including this compound. The results indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Study on Antiviral Properties

Another significant study investigated the inhibitory effects of various benzisoxazole derivatives on Dengue virus NS2B/NS3 protease. The compound demonstrated an IC50 value in the micromolar range, indicating its potential as a lead compound for further development into antiviral agents.

Preparation Methods

Oxime Formation and Ring Closure

In a modified Posner reaction, 2-phenylcyclohexen-1-one is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate), yielding the corresponding oxime. Acid-catalyzed cyclization then forms the benzisoxazole core. For example:

$$

\text{2-Phenylcyclohexen-1-one + NH}2\text{OH·HCl} \xrightarrow{\text{Na}2\text{CO}_3, \text{EtOH}} \text{Oxime intermediate} \xrightarrow{\text{HCl}} \text{Benzisoxazole derivative}

$$

Key Data :

- Yield : 68–72% (cyclization step).

- Conditions : Reflux in ethanol (6–8 h), followed by HCl (1M) at 60°C.

Diastereoselective Phenylation

Introducing the second phenyl group at position 3 typically employs a Grignard reagent. For instance, treatment of the monophenylated benzisoxazole with phenylmagnesium bromide under anhydrous conditions achieves arylation:

$$

\text{Benzisoxazole intermediate + PhMgBr} \xrightarrow{\text{THF, 0°C}} \text{2,3-Diphenyl derivative}

$$

Optimization Notes :

- Solvent : Tetrahydrofuran (THF) superior to diethyl ether due to better solubility.

- Temperature : Slow addition at 0°C minimizes side reactions.

Hydrogenation and Stereochemical Control

The hexahydro configuration is attained via catalytic hydrogenation of the benzisoxazole’s aromatic ring.

Catalytic Hydrogenation

Using palladium on carbon (Pd/C) under H₂ gas (50 psi) in ethanol reduces the aromatic ring selectively:

$$

\text{2,3-Diphenylbenzisoxazole} \xrightarrow{\text{Pd/C, H}_2} \text{Hexahydro product}

$$

Critical Parameters :

- Catalyst Loading : 5% Pd/C (10 wt% relative to substrate).

- Yield : 85–90%.

- Stereoselectivity : Predominantly cis isomer due to catalyst surface interactions.

Alternative Routes via Nitroso Intermediates

Nitroso compounds offer a pathway to benzisoxazoles through cycloaddition.

[3+2] Cycloaddition

Reaction of a nitroso derivative (e.g., nitrosobenzene) with a diene (e.g., 1,3-cyclohexadiene) forms the bicyclic framework:

$$

\text{Nitrosobenzene + 1,3-Cyclohexadiene} \xrightarrow{\Delta} \text{Benzisoxazole adduct}

$$

Challenges :

- Low regioselectivity (requires directing groups).

- Moderate yields (55–60%).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Oxime formation, cyclization | 70 | 95 | High |

| Grignard Arylation | Phenylation post-cyclization | 65 | 90 | Moderate |

| Catalytic Hydrogenation | Aromatic ring reduction | 85 | 98 | High |

| Nitroso Cycloaddition | [3+2] addition | 55 | 88 | Low |

Industrial-Scale Considerations

For large-scale synthesis, the cyclocondensation-hydrogenation route is preferred due to:

- Cost Efficiency : Hydroxylamine and cyclohexenone derivatives are commercially available.

- Safety : Avoids pyrophoric Grignard reagents.

- Regulatory Compliance : Minimal heavy metal residues (vs. Pd/C).

Q & A

Q. What experimental and computational methods validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition. Use surface plasmon resonance (SPR) to measure binding kinetics. Molecular dynamics simulations (GROMACS) model enzyme-ligand interactions over time .

Methodological Notes

- Data Triangulation : Cross-validate findings using multiple techniques (e.g., NMR + X-ray + DFT) to ensure robustness .

- Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and share raw spectral data in supplementary materials .

- Ethical Reporting : Disclose synthetic yields, failed attempts, and anomalous data to aid community-driven optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.